alpha-Spinasterol

Übersicht

Beschreibung

Vorbereitungsmethoden

Alpha-Spinasterol can be extracted from plant sources using organic solvents like hexane. The extraction process involves chromatographic analysis to isolate the compound from other substances . In industrial settings, the extraction is often followed by purification steps to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Alpha-Spinasterol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Mitsunobu reaction is used to synthesize its derivatives by introducing azido, amino, and amide groups at the C-3 position . These reactions often involve common reagents like azides, amines, and amides under specific conditions . The major products formed from these reactions are derivatives with enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

Overview

Alpha-spinasterol has shown promising results in the management of benign prostatic hyperplasia, a common condition characterized by the enlargement of the prostate gland. A study using a testosterone-induced rat model demonstrated that this compound significantly reduced prostate weight and levels of dihydrotestosterone (DHT) and testosterone in serum and prostate tissue.

Key Findings

- Reduction in Hormone Levels : Treatment with this compound resulted in lower serum testosterone levels (10.53 ng/ml) compared to untreated BPH animals (20.80 ng/ml) and significantly decreased DHT levels (14.74 ng/ml vs. 23.95 ng/ml) .

- Histopathological Improvements : Histological examination revealed that this compound treatment led to only mild glandular hyperplasia, contrasting with significant hyperplasia observed in untreated animals .

Neuroprotective Effects

Cholinesterase Inhibition

this compound exhibits moderate inhibitory activity against cholinesterase enzymes, which are critical targets for Alzheimer's disease treatment. The compound demonstrated an IC50 value of 44.19 µg/mL, indicating its potential as a lead compound for developing drugs aimed at neurodegenerative diseases .

Antioxidant Properties

Although this compound showed weak radical scavenging activity, it still contributes to the overall antioxidant defense mechanism, which is beneficial in neuroprotection .

Antidiabetic Properties

Mechanisms of Action

Recent studies have highlighted the antidiabetic effects of this compound, including:

- Enhanced Insulin Secretion : It promotes insulin secretion from pancreatic cells.

- Improved Glucose Uptake : this compound enhances glucose uptake into skeletal muscle cells, potentially aiding in the management of type 2 diabetes .

Research Insights

- In vitro studies indicated that this compound improved insulin sensitivity and reduced insulin resistance, making it a candidate for further development as an antidiabetic agent .

Potential in Cancer Therapy

This compound has been investigated for its anticancer properties, particularly its ability to modulate pathways involved in tumor growth and progression. Its anti-inflammatory effects may also contribute to its anticancer activity by reducing chronic inflammation associated with cancer development .

Summary Table of Applications

Wirkmechanismus

Alpha-Spinasterol exerts its effects through multiple molecular targets and pathways. It inhibits cyclooxygenases (COX-1 and COX-2), antagonizes the transient receptor potential vanilloid 1 receptor (TRPV1), and modulates the expression of various cytokines and chemokines . These actions contribute to its anti-inflammatory, antioxidant, and anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Alpha-Spinasterol is often compared with other phytosterols like beta-sitosterol and campesterol. While all these compounds share similar structural features, this compound is unique due to its specific biological activities and higher potency in certain applications . Other similar compounds include stigmastanol and schottenol .

Eigenschaften

IUPAC Name |

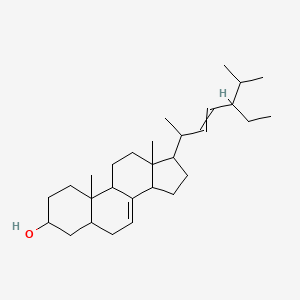

17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVFJDZBLUFKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871672 | |

| Record name | (24xi)-Stigmasta-7,22-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.